Cas no 96-53-7 (2-Mercaptothiazoline)

2-Mercaptothiazoline structure
2-Mercaptothiazoline structure
Nombre del producto:2-Mercaptothiazoline
Número CAS:96-53-7
MF:C3H5NS2
Megavatios:119.20849776268
MDL:MFCD00126013
CID:34863
PubChem ID:2723699

2-Mercaptothiazoline Propiedades químicas y físicas

Nombre e identificación

    • 2-Mercaptothiazoline
    • 2-Thiazolinethiol
    • Mercaptothiazoline
    • thiazolidine-2-thione
    • 2-Thiazoline-2-thiol
    • 2-Mercapto-2-thiazoline
    • 2-Thiazolidinethione
    • 2-mercapto-4,5-dihydro-1,3-thiazole
    • 2-mercapto-4,5-dihydro-thiazole
    • 2-mercapto-thiazoline
    • 2-Thiothiazolidone
    • 2-Thiothiazoline
    • 4,5-dihydro-1,3-thiazole-2-thiole
    • H4MT
    • Metabasal
    • sancelent2mt
    • Tetrahydrothiaz
    • Thyroidan
    • wr305
    • 1,3-Thiazolidine-2-thione
    • 4,5-dihydrothiazole-2-thiol
    • 2-Thiozolidinethione
    • 2-Thiazolidenethione
    • Sancelent 2MT
    • 4,5-Dihydro-2-mercaptothiazole
    • Tetrahydrothiazole-2-thione
    • 2(3H)-Thiazolethione, 4,5-dihydro-
    • Thiazoline-2-thiol
    • WR 305
    • 4,5-Dihydro-1,3-thiazole-2-thiol
    • 2-Mercapto-.DELTA.2-thiazoline
    • Dihydro-2-thiazolethiol
    • 1,3-Thiazolidin-2-thione
    • 2-Mercapto-4,5-dihydrothiazole
    • 2-Mercapto-Δ2-thiazoline
    • 5-Isothiazolidinethione
    • NSC 680
    • Δ2-Thiazoline-2-thiol
    • UPA7Y8938Q
    • 2(3H)-Thiazolethione,5-dihydro-
    • 25377-76-8
    • 2-mercapto-1,3-thiazoline
    • BBL027511
    • 4,5-dihydro-2-mercapto-thiazole
    • EN300-21459
    • E77124
    • A845606
    • 4,5-Dihydro-thiazole-2-thiol
    • DB-222217
    • 96-53-7
    • MFCD00126013
    • WLN: T5M CS BHJ BSH
    • AKOS000119225
    • AKOS003622202
    • 134469-06-0
    • .DELTA.2-THIAZOLINE-2-THIOL
    • SY353155
    • SCHEMBL34680
    • STL264201
    • 2-thiazolidine thione
    • 1,3-Thiazolidin-2-thione; 1,3-Thiazolidine-2-thione
    • UNII-UPA7Y8938Q
    • NSC680
    • AI3-00986
    • EINECS 246-918-7
    • THIAZOLIDINE,2-THIONE
    • Thiazolidin-2-thione
    • mercapto-thiazoline
    • CHEMBL2398099
    • 2-Thiazoline-2-thiol,2-Mercaptothiazoline
    • W-100141
    • CS-0008464
    • F0001-2300
    • M0065
    • 2-Thiazolethiol, dihydro-
    • 4,5-Dihydro-1,3-thiazole-2-thiol #
    • VS-08557
    • EINECS 202-512-1
    • 2-Thiazoline-2-thiol, 98%
    • USAF A-10211
    • AKOS025243618
    • Dihydrothiazole-2-thiol
    • NSC-680
    • NS00021409
    • InChI=1/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5
    • DTXSID3059133
    • MDL: MFCD00126013
    • Renchi: 1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)
    • Clave inchi: WGJCBBASTRWVJL-UHFFFAOYSA-N
    • Sonrisas: S=C1NCCS1
    • Brn: 106332

Atributos calculados

  • Calidad precisa: 118.986342g/mol
  • Carga superficial: 0
  • XLogP3: 0.9
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 0
  • Masa isotópica única: 118.986342g/mol
  • Masa isotópica única: 118.986342g/mol
  • Superficie del Polo topológico: 69.4Ų
  • Recuento de átomos pesados: 6
  • Complejidad: 71.2
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

  • Color / forma: Light brown, white solid, foul smelling.
  • Denso: 1.235 (estimate)
  • Punto de fusión: 104.0 to 107.0 deg-C
  • Punto de ebullición: 188.9°C at 760 mmHg
  • Punto de inflamación: 68.1ºC
  • índice de refracción: 1.4826 (estimate)
  • PH: 6-7 (10g/l, H2O, 20℃)
  • Coeficiente de distribución del agua: Soluble in hot water
  • PSA: 69.42000
  • Logp: 0.93650
  • FEMA: 3291
  • Disolución: Soluble in CH2Cl2 and most polar organic solvents. Commonly used in CH2Cl2.

2-Mercaptothiazoline Información de Seguridad

  • Símbolo: GHS06
  • Promover:dangerous
  • Palabra de señal:Danger
  • Instrucciones de peligro: H301
  • Declaración de advertencia: P301+P310
  • Número de transporte de mercancías peligrosas:UN 2811 6.1/PG 3
  • Wgk Alemania:3
  • Código de categoría de peligro: 22
  • Instrucciones de Seguridad: S24/25
  • Rtecs:XJ6122000
  • Señalización de mercancías peligrosas: Xn
  • Condiciones de almacenamiento:Sealed in dry,Room Temperature(BD76285)
  • Nivel de peligro:6.1
  • TSCA:Yes
  • Categoría de embalaje:III
  • Términos de riesgo:R22
  • Grupo de embalaje:III
  • Período de Seguridad:6.1(b)

2-Mercaptothiazoline Datos Aduaneros

  • Código HS:2942000000
  • Datos Aduaneros:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-Mercaptothiazoline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-24807-1.0g
4,5-dihydro-1,3-thiazole-2-thiol
96-53-7 95%
1.0g
$24.0 2023-02-14
Enamine
EN300-21459-0.05g
4,5-dihydro-1,3-thiazole-2-thiol
96-53-7 95%
0.05g
$19.0 2023-09-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M496A-25g
2-Mercaptothiazoline
96-53-7 98%
25g
¥91.0 2022-05-30
Enamine
EN300-21459-1.0g
4,5-dihydro-1,3-thiazole-2-thiol
96-53-7 95%
1.0g
$24.0 2023-07-10
Ambeed
A622122-25g
4,5-Dihydrothiazole-2-thiol
96-53-7 95%
25g
$11.0 2025-02-25
Life Chemicals
F0001-2300-2.5g
2-Mercaptothiazoline
96-53-7 95%+
2.5g
$40.0 2023-09-07
abcr
AB177955-100 g
2-Mercaptothiazoline, 97%; .
96-53-7 97%
100 g
€57.20 2023-07-20
Enamine
EN300-21459-10.0g
4,5-dihydro-1,3-thiazole-2-thiol
96-53-7 95%
10.0g
$27.0 2023-07-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010001-500g
2-Mercaptothiazoline
96-53-7 98%
500g
¥276 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010001-100g
2-Mercaptothiazoline
96-53-7 98%
100g
¥60 2024-07-19

2-Mercaptothiazoline Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Studies on synthesis and antihypertensive activity of amlodipine derivatives
Xu, Yungen; Chen, Zhong; Yang, Youyao; Hua, Weiyi; Jiang, Zhenzhou, Zhongguo Yaoke Daxue Xuebao, 2001, 32(6), 412-417

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sulfuric acid
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Synthesis of chrysanthemic amide containing lidinone-ring
Zhang, Yin-quan; Lu, Ze-kai; Li, Guo-liang; Guo, Shi-heng; Chen, Bing-xu, Youji Huaxue, 2001, 21(5), 380-382

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  0 °C; 10 min, 0 °C; 0 °C → 250 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  3.5 h, rt → 45 °C
Referencia
Method for synthesizing Tebipenem intermediate
, China, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Potassium hydroxide
Referencia
Reaction of 2-thiazolidinethione with halohydrocarbon: synthesis of novel N-alkylated 2-thiazolidinethione and S-alkylated thiazoline derivatives
Liu, Yufa; Liu, Junwei; Liu, Xiuming, Heterocyclic Communications, 2010, 16(4-6), 275-278

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  rt → 40 °C; 1 h, 40 °C; 3 h, 40 °C
Referencia
Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors
Wang, Mu-Xuan; Qin, Hong-Wei; Liu, Chao ; Lv, Shen-Ming; Chen, Jia-Shu; et al, PLoS One, 2022, 17(5),

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  20 °C; 30 min, rt; 45 - 145 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt; 4 h, rt → 45 °C; 45 °C → 55 °C; 55 °C
Referencia
A study of synthesis of 2-mercaptothiazoline
Xiao, Feng, Chongqing Shifan Daxue Xuebao, 2008, 25(4), 79-81

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ;  5 h, 80 °C
Referencia
Synthesis of thiazolidine-thiones, imino-thiazolidines and oxazolidines via the base promoted cyclisation of epoxy-sulfonamides and heterocumulenes
Anitha, Mandala; Swamy, K. C. Kumara, Organic & Biomolecular Chemistry, 2018, 16(3), 402-413

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sulfuric acid
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Two one-step methods for the synthesis of 2-thiazolidinethione
Zhang, Yinquan; Xu, Zhongyi; Liang, Wanwei; Xu, Yanhua; Chen, Jiangjun, Huaxue Shiji, 2000, 22(6),

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  6 h, rt
Referencia
Synthesis of 2-thiazolidinone
Weng, Jian-quan; Liu, Hui-jun; Tan, Cheng-xia; Shen, De-long, Zhejiang Gongye Daxue Xuebao, 2005, 33(1), 103-105

Synthetic Routes 10

Condiciones de reacción
1.1 Solvents: Water
Referencia
Mercapto amines. I. 2-Mercaptoethylamine and its N-substituted derivatives
Rachinskii, F. Yu.; Slavachevskaya, N. M.; Ioffe, D. V., Zhurnal Obshchei Khimii, 1958, 28, 2998-3004

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ;  16 h, 100 °C
Referencia
Process for synthesis of Tebipenem Pivoxil side chain
, China, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
Amino alkanethiols from amino alcohols via aminoalkyl sulfates and thiazolidinethiones
Owen, Terence C., Journal of the Chemical Society [Section] C: Organic, 1967, (15), 1373-6

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Semicarbazide Solvents: Methanol ,  Dichloromethane
Referencia
A mild and efficient cleavage of symmetrical disulfides using semicarbazide and thiosemicarbazide
Maiti, Samarendra N.; Singh, Maya P.; Spevak, Paul; Micetich, Ronald G.; Reddy, Andhe V. Narender, Journal of Chemical Research, 1988, (8), 256-7

Synthetic Routes 14

Condiciones de reacción
1.1 Catalysts: 1H-Imidazolium, 3-butyl-1,2-dimethyl-, acetate (1:1) ;  6 h, 130 °C
Referencia
BmmimOAc-catalyzed direct condensation of 2-(arylamino) alcohols to synthesize 3-arylthiazolidine-2-thiones
Chen, Bihua; Elageed, Elnazeer H. M.; Zhang, Yongya; Gao, Guohua, Wuli Huaxue Xuebao, 2018, 34(8), 952-958

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt; 3 h, 40 °C
Referencia
Synthetic method and application of 3-benzyl-1,3-thiazole-2-thioketone
, China, , ,

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ;  16 h, 100 °C; 100 °C → rt
Referencia
A Versatile Synthesis of Various Substituted Taurines from Vicinal Amino Alcohols and Aziridines
Chen, Ning; Jia, Weiyi; Xu, Jiaxi, European Journal of Organic Chemistry, 2009, (33), 5841-5846

Synthetic Routes 17

Condiciones de reacción
1.1 Solvents: Water ;  2 - 3 h, 120 °C
Referencia
An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water
Liu, Xing; Liu, Min; Xu, Wan; Zeng, Meng-Tian; Zhu, Hui; et al, Green Chemistry, 2017, 19(23), 5591-5598

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  < 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  < 50 °C; 3.5 h, reflux; cooled
Referencia
Synthesis of E-β-farnesene analogues containing five-membered azaheterocycles and their biological activity
Kang, Tie-Niu; Ling, Yun; Rui, Chang-Hui; Yang, Xin-Ling; Fan, Xian-Lin; et al, Youji Huaxue, 2008, 28(4), 617-621

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, 40 - 50 °C
Referencia
Design and synthesis of 3-(1-phenylethyl)thiazolidine-2-thione derivatives with potential biological activities
Li, Hong-xin; Chen, Xiao-tao; Xu, Liang-zhong, Chemical Research in Chinese Universities, 2011, 27(3), 431-434

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 °C; 7 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
A Convenient Synthesis of New Annelated Pyrimidines and Their Biological Importance
Wahab Khan, M.; Uddin, Mohammed Kabir; Ali, Morshed; Rahman, Mohammad S.; Rashid, Mohammad Abdur; et al, Journal of Heterocyclic Chemistry, 2014, 51,

2-Mercaptothiazoline Raw materials

2-Mercaptothiazoline Preparation Products

2-Mercaptothiazoline Literatura relevante

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-53-7)2-Mercaptothiazoline
sfd9170
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96-53-7)2-Mercaptothiazoline
25870681
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe